molecular formula C18H16Br2N4O2 B11552868 N'~1~,N'~4~-bis[(E)-(4-bromophenyl)methylidene]butanedihydrazide

N'~1~,N'~4~-bis[(E)-(4-bromophenyl)methylidene]butanedihydrazide

Cat. No.: B11552868
M. Wt: 480.2 g/mol
InChI Key: DDEDRYVOMGMDPR-XHQRYOPUSA-N
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Description

N’1,N’4-BIS[(E)-(4-BROMOPHENYL)METHYLIDENE]BUTANEDIHYDRAZIDE is a chemical compound known for its unique structure and properties. It belongs to the class of Schiff base hydrazones, which are compounds formed by the condensation of hydrazides with aldehydes or ketones. This compound is characterized by the presence of two 4-bromophenyl groups attached to a butanedihydrazide backbone through methylene bridges.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1,N’4-BIS[(E)-(4-BROMOPHENYL)METHYLIDENE]BUTANEDIHYDRAZIDE typically involves the reaction of 4-bromobenzaldehyde with butanedihydrazide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’1,N’4-BIS[(E)-(4-BROMOPHENYL)METHYLIDENE]BUTANEDIHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atoms in the 4-bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced hydrazones. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N’1,N’4-BIS[(E)-(4-BROMOPHENYL)METHYLIDENE]BUTANEDIHYDRAZIDE has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.

    Medicine: Research is ongoing to explore its potential as an enzyme inhibitor and its pharmacological properties.

    Industry: It can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N’1,N’4-BIS[(E)-(4-BROMOPHENYL)METHYLIDENE]BUTANEDIHYDRAZIDE involves its interaction with molecular targets through its hydrazone and bromophenyl groups. These interactions can lead to the formation of stable complexes with metal ions or binding to specific enzymes, thereby inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’1,N’4-BIS[(E)-(4-HYDROXYPHENYL)METHYLIDENE]BUTANEDIHYDRAZIDE
  • N’1,N’4-BIS[(E)-(4-FLUOROPHENYL)METHYLIDENE]BUTANEDIHYDRAZIDE
  • N’1,N’4-BIS[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BUTANEDIHYDRAZIDE

Uniqueness

N’1,N’4-BIS[(E)-(4-BROMOPHENYL)METHYLIDENE]BUTANEDIHYDRAZIDE is unique due to the presence of bromine atoms in its structure, which can significantly influence its chemical reactivity and interactions. The bromine atoms can participate in halogen bonding and other non-covalent interactions, making this compound distinct from its analogs with different substituents.

Properties

Molecular Formula

C18H16Br2N4O2

Molecular Weight

480.2 g/mol

IUPAC Name

N,N'-bis[(E)-(4-bromophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C18H16Br2N4O2/c19-15-5-1-13(2-6-15)11-21-23-17(25)9-10-18(26)24-22-12-14-3-7-16(20)8-4-14/h1-8,11-12H,9-10H2,(H,23,25)(H,24,26)/b21-11+,22-12+

InChI Key

DDEDRYVOMGMDPR-XHQRYOPUSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)Br)Br

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CCC(=O)NN=CC2=CC=C(C=C2)Br)Br

Origin of Product

United States

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